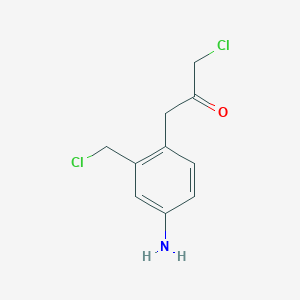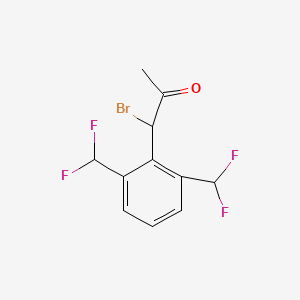
(1S)-1-Cyclopentylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-Cyclopentylbutan-1-amine: is an organic compound characterized by a cyclopentyl group attached to a butan-1-amine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Cyclopentylbutan-1-amine typically involves the following steps:
Reduction: Reduction of intermediates to achieve the desired amine structure.
Purification: Purification of the final product to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1S)-1-Cyclopentylbutan-1-amine can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The compound can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylbutanone, while substitution could produce various substituted amines.
Applications De Recherche Scientifique
Chemistry:
Catalysis: (1S)-1-Cyclopentylbutan-1-amine can be used as a ligand in catalytic reactions.
Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism by which (1S)-1-Cyclopentylbutan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The specific pathways involved depend on the context of its application.
Comparaison Avec Des Composés Similaires
Cyclopentylamine: Shares the cyclopentyl group but differs in the length of the carbon chain.
Butylamine: Similar carbon chain length but lacks the cyclopentyl group.
Uniqueness: (1S)-1-Cyclopentylbutan-1-amine is unique due to the combination of the cyclopentyl group and the butan-1-amine structure, which imparts distinct chemical and biological properties not found in its analogs.
Propriétés
Formule moléculaire |
C9H19N |
|---|---|
Poids moléculaire |
141.25 g/mol |
Nom IUPAC |
(1S)-1-cyclopentylbutan-1-amine |
InChI |
InChI=1S/C9H19N/c1-2-5-9(10)8-6-3-4-7-8/h8-9H,2-7,10H2,1H3/t9-/m0/s1 |
Clé InChI |
FIFGMKPLENXJCW-VIFPVBQESA-N |
SMILES isomérique |
CCC[C@@H](C1CCCC1)N |
SMILES canonique |
CCCC(C1CCCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine](/img/structure/B14066293.png)

![4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14066322.png)



![[3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14066337.png)



